2-(2,5-dichlorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine
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Overview
Description
2-(2,5-dichlorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, dichlorophenyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dichlorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine typically involves the condensation of 2,5-dichloroaniline with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting Schiff base is then cyclized to form the benzoxazole ring using a dehydrating agent like polyphosphoric acid or phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dichlorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Amines, thiols, solvents like ethanol or methanol.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxides.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-(2,5-dichlorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-dichlorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenyl 2,4-dichlorobenzoate: Similar in structure but lacks the benzoxazole ring.
2,4-Dichlorophenyl acetate: Contains the dichlorophenyl group but has different functional groups.
Ethyl chloro[(2,4-dichlorophenyl)hydrazono]acetate: Shares the dichlorophenyl group but has a different overall structure.
Uniqueness
2-(2,5-dichlorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine is unique due to its combination of a benzoxazole ring with dichlorophenyl and nitrophenyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H11Cl2N3O3 |
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Molecular Weight |
412.2 g/mol |
IUPAC Name |
N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C20H11Cl2N3O3/c21-13-3-7-17(22)16(9-13)20-24-18-10-14(4-8-19(18)28-20)23-11-12-1-5-15(6-2-12)25(26)27/h1-11H |
InChI Key |
TZECKOVNVZCWJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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